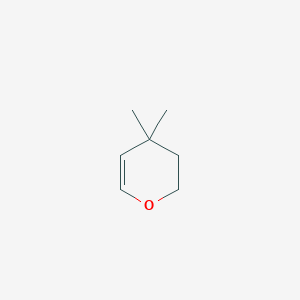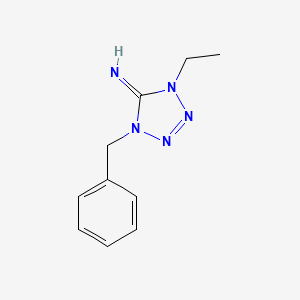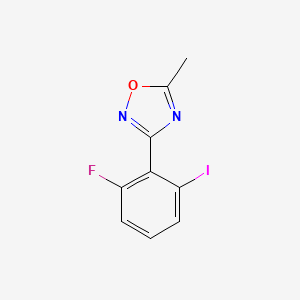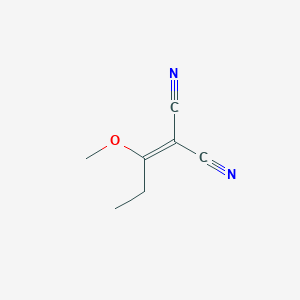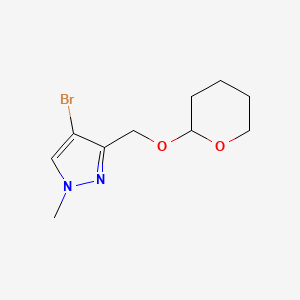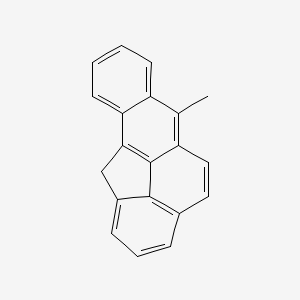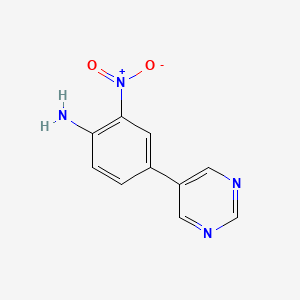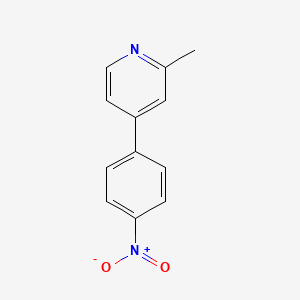
2,6-Dibromo-3-chloro-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3-chloro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C₅HBr₂ClN₂O₂ and a molecular mass of 316.33 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-nitropyridine typically involves the bromination and chlorination of nitropyridine derivatives. For instance, 3-nitropyridine can be brominated using bromine in the presence of a catalyst to yield 2,6-dibromo-3-nitropyridine . The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
2,6-Dibromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products Formed
科学研究应用
2,6-Dibromo-3-chloro-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,6-Dibromo-3-chloro-5-nitropyridine involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the pyridine ring makes it highly reactive in substitution and reduction reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
相似化合物的比较
Similar Compounds
Uniqueness
2,6-Dibromo-3-chloro-5-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring. This unique combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .
属性
CAS 编号 |
55304-81-9 |
|---|---|
分子式 |
C5HBr2ClN2O2 |
分子量 |
316.33 g/mol |
IUPAC 名称 |
2,6-dibromo-3-chloro-5-nitropyridine |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-4-2(8)1-3(10(11)12)5(7)9-4/h1H |
InChI 键 |
DISJSVBEEGHXTC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


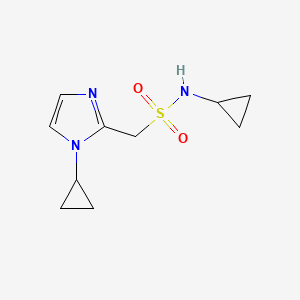
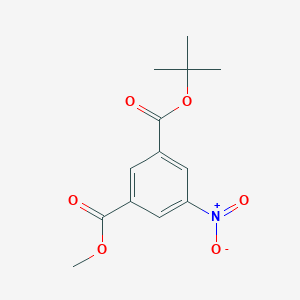
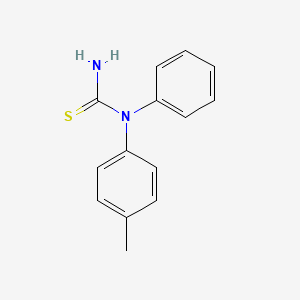
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
